Cicloprolol

Description

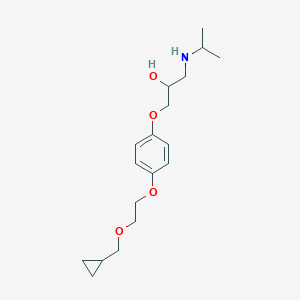

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJPKHYZWRRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63686-79-3 (hydrochloride) | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70867026 | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94651-09-9, 63659-12-1, 91094-14-3 | |

| Record name | Cicloprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL 75177-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Synthesis of Cicloprolol

Abstract

This compound is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] Developed by Sanofi in the late 20th century, it was engineered to offer a nuanced approach to cardiovascular therapy, particularly for hypertension and heart failure.[3][4] Unlike traditional beta-blockers, its dual-action mechanism was designed to protect the heart from excessive adrenergic stimulation while providing a baseline level of sympathetic support.[3][5] Although this compound advanced to Phase 3 clinical trials, its development was ultimately discontinued, and it was never commercially marketed.[3] This guide provides a comprehensive technical overview of the scientific rationale behind this compound's discovery, a detailed, step-by-step methodology for its chemical synthesis, and an exploration of its unique mechanism of action. It is intended for researchers, medicinal chemists, and professionals in drug development.

Discovery and Developmental Rationale

The development of this compound is rooted in the broader history of adrenergic receptor pharmacology. Following the foundational classification of adrenoceptors into α and β types by Raymond Ahlquist in 1948, the stage was set for targeted drug design.[6] The pioneering work of Sir James Black in the 1960s led to the first clinically successful β-blockers, such as propranolol, revolutionizing the treatment of angina and hypertension by reducing myocardial oxygen demand.[6]

However, these first-generation, non-selective β-blockers also antagonized β2-receptors, leading to side effects like bronchoconstriction. This spurred the development of second-generation, "cardioselective" agents that preferentially target the β1-receptors predominant in heart tissue.

The therapeutic rationale for this compound represented a further refinement: the integration of partial agonism (ISA). In conditions like chronic heart failure, a complete blockade of β1-receptors can be detrimental by excessively depressing cardiac function. The hypothesis behind this compound was that a partial agonist would:

-

Act as an antagonist during periods of high sympathetic tone (e.g., exercise, stress), shielding the heart from the damaging effects of excessive catecholamines.[5]

-

Act as a weak agonist at rest or in states of low sympathetic tone, providing a minimal level of cardiac stimulation to maintain cardiac output and prevent severe bradycardia.[3][5]

This "β-modulator" profile was seen as a potentially safer and more effective approach for patients with compromised left ventricular function.[7] this compound's design, featuring a specific aryloxypropanolamine backbone, was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing β1-selectivity and calibrating the precise level of intrinsic sympathomimetic activity.[8][9]

Chemical Synthesis of this compound

The synthesis of this compound, with the IUPAC name 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a multi-step process characteristic of the aryloxypropanolamine class of β-blockers.[1][10] The pathway involves the sequential construction of the ether linkages on a phenolic core, followed by the introduction of the aminopropanol side chain via an epoxide intermediate.

The general synthetic approach begins with a suitably protected hydroquinone derivative, which is elaborated to install the two distinct ether groups before revealing the phenolic hydroxyl for the final side-chain addition.

Overall Synthesis Workflow

The following diagram outlines the logical flow from the starting material, 4-benzyloxyphenol, to the final this compound molecule.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-(Benzyloxy)phenoxy)ethan-1-ol (Intermediate 1)

-

Rationale: This step utilizes a Williamson ether synthesis to attach the two-carbon ethanol linker to the starting phenol. Sodium hydride (NaH) is a strong base used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. 2-Bromoethanol is the electrophile.

-

Protocol:

-

To a stirred solution of 4-benzyloxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add 2-bromoethanol (1.2 eq) dropwise, maintaining the temperature below 25 °C.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and quench carefully by adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1.

-

Step 2: Synthesis of 1-(Benzyloxy)-4-(2-(cyclopropylmethoxy)ethoxy)benzene (Intermediate 2)

-

Rationale: A second Williamson ether synthesis is performed on the free hydroxyl group of Intermediate 1. Cyclopropylmethyl bromide is used to install the characteristic terminal ether group of this compound.

-

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.2 eq) dropwise.

-

Heat the reaction to reflux and maintain for 5-7 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with water.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain crude Intermediate 2.

-

Step 3: Synthesis of 4-(2-(Cyclopropylmethoxy)ethoxy)phenol (Key Phenolic Intermediate)

-

Rationale: The benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds cleanly under a hydrogen atmosphere to yield the free phenol necessary for the next step.

-

Protocol:

-

Dissolve Intermediate 2 (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add Pd/C (10% w/w, ~0.05 eq) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the mixture vigorously at room temperature for 12-18 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the key phenolic intermediate, which is often used in the next step without further purification.

-

Step 4: Synthesis of 2-((4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)methyl)oxirane (Epoxide Intermediate)

-

Rationale: This step forms the reactive three-membered epoxide ring. The phenoxide, generated in situ with a base like NaOH, attacks epichlorohydrin, which serves as a glycidyl group donor. The subsequent intramolecular cyclization expels the chloride to form the epoxide.

-

Protocol:

-

To a solution of the key phenolic intermediate (1.0 eq) in epichlorohydrin (used as both reagent and solvent, ~5-10 eq), add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add powdered sodium hydroxide (1.5 eq) portion-wise while stirring vigorously at 40-50 °C.

-

Maintain stirring for 3-4 hours.

-

After the reaction is complete, cool the mixture, add water, and extract with an organic solvent such as toluene.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to remove excess epichlorohydrin and solvent. The crude epoxide is used directly in the final step.

-

Step 5: Synthesis of this compound

-

Rationale: This is the final step where the amine side chain is installed. Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring. This ring-opening reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon, yielding the desired propan-2-ol structure.[11]

-

Protocol:

-

Dissolve the crude epoxide intermediate (1.0 eq) in a solvent such as isopropanol.

-

Add an excess of isopropylamine (3-5 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield crude this compound.

-

The final product can be purified by crystallization from a suitable solvent system (e.g., ether/petroleum ether) or by conversion to its hydrochloride salt.[12]

-

Quantitative Data (Illustrative)

The following table presents illustrative data for a synthesis campaign. Actual yields may vary based on reaction scale and optimization.

| Step | Product | Starting Material | Molar Mass ( g/mol ) | Illustrative Yield (%) |

| 1 | Intermediate 1 | 4-Benzyloxyphenol | 244.29 | 85% |

| 2 | Intermediate 2 | Intermediate 1 | 298.39 | 90% |

| 3 | Phenolic Intermediate | Intermediate 2 | 208.26 | 95% |

| 4 | Epoxide Intermediate | Phenolic Intermediate | 264.32 | 92% |

| 5 | This compound | Epoxide Intermediate | 323.43 | 88% |

Mechanism of Action: The β1-Adrenoceptor Pathway

This compound exerts its effects by modulating the β1-adrenergic signaling cascade in cardiomyocytes.

-

Standard Activation: Under normal physiological conditions, catecholamines (norepinephrine, epinephrine) bind to the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This activates the associated stimulatory G-protein (Gs). The Gsα subunit exchanges GDP for GTP, dissociates, and activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

This compound's Modulatory Role:

-

As a Partial Agonist: this compound binds to the same receptor but elicits a submaximal response compared to full agonists like norepinephrine. At baseline (low catecholamine levels), this weak stimulation helps maintain cardiac function.

-

As an Antagonist: Because it occupies the receptor, this compound competitively inhibits the binding of the more potent endogenous catecholamines. During high sympathetic activity (when norepinephrine levels are high), this competitive blockade predominates, and the net effect is a reduction in heart rate and contractility, thus protecting the heart.

-

The diagram below illustrates this pathway and this compound's point of intervention.

Caption: this compound's modulation of the β1-adrenergic signaling pathway.

Summary and Conclusion

This compound stands as a noteworthy example of rational drug design in cardiovascular medicine. Its development was driven by a sophisticated therapeutic goal: to create a β1-selective agent with fine-tuned partial agonism to offer a safer profile in patients with heart failure. While it did not achieve market approval, the principles behind its design have informed the development of other cardiovascular drugs. The synthesis of this compound is a classic application of fundamental organic chemistry reactions, including Williamson ether synthesis and nucleophilic epoxide opening, providing a robust and scalable route to this and similar aryloxypropanolamine compounds. The study of this compound continues to provide valuable insights for medicinal chemists and pharmacologists working on the next generation of receptor modulators.

References

-

Grokipedia. This compound. 3

-

Wikipedia. This compound.

-

Patsnap Synapse. This compound Hydrochloride.

-

MedChemExpress. This compound hydrochloride.

-

Cocco G, Alfiero R, Pouleur H. An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology. 1992;15(1):38-42.

-

Pouleur H, van Eyll C, Gurne O, et al. Haemodynamic Dose-Response Actions of this compound in Left Ventricular Dysfunction Due to Ischaemic Heart Disease. European Heart Journal. 1989;10(suppl_B):94-99.

-

Ventura HO, Lavie CJ. Beta-blockers: Historical Perspective and Mechanisms of Action. Ochsner Journal. 2017;17(3):238-242.

-

IUPHAR/BPS Guide to PHARMACOLOGY. This compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 146294, this compound.

-

Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.

-

PrepChem. Synthesis of 1-iso-propylamino-3[o-(pyrrol-1-yl)-phenoxy]-2-propanol.

-

Wikipedia. Discovery and development of beta-blockers.

-

Leclerc G, Mann A, Wermuth CG. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. 1989;2(11 Pt 2):245S-251S.

-

Pharmacy 180. Structure Activity Relationship - Adrenergic Blockers.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. An evaluation of the safety of the beta-modulator this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 7. Haemodynamic dose-response actions of this compound in left ventricular dysfunction due to ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. This compound | C18H29NO4 | CID 146294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

The Pharmacological Profile of Cicloprolol: A Technical Guide

Introduction: A Modulator of the Sympathetic Tone

Cicloprolol is a selective beta-1 adrenoceptor partial agonist, a molecule born from a nuanced therapeutic hypothesis: to provide baseline cardiac support while simultaneously shielding the heart from the detrimental effects of excessive sympathetic stimulation. Developed by Sanofi in the late 20th century, this compound was investigated for the management of cardiovascular diseases, including hypertension, myocardial ischemia, and notably, chronic heart failure.[1] Its unique mechanism, characterized by intrinsic sympathomimetic activity (ISA), positions it as a "beta-modulator" rather than a conventional beta-blocker.[1] This profile means it acts as a weak agonist in states of low adrenergic tone (e.g., at rest) and as a competitive antagonist during high sympathetic drive (e.g., during exercise or stress).[1]

Despite progressing to late-stage clinical trials, the development of this compound was ultimately discontinued, and it was never commercially marketed. This guide provides an in-depth technical analysis of its pharmacological profile, synthesizing data from preclinical and clinical studies to offer researchers and drug development professionals a comprehensive understanding of its mechanism, effects, and the scientific rationale behind its investigation.

Molecular Mechanism of Action: Partial Agonism at the β1-Adrenoceptor

The defining characteristic of this compound is its partial agonism at the β1-adrenergic receptor, the predominant beta-receptor subtype in cardiac tissue.[2] Unlike full agonists (e.g., norepinephrine), which elicit a maximal receptor response, or pure antagonists (e.g., metoprolol), which block the receptor entirely, a partial agonist produces a submaximal response even at saturating concentrations.[3] This dual functionality is the cornerstone of its pharmacological profile.

Causality of Experimental Design: To quantify this partial agonism, in vivo studies in catecholamine-depleted rats were employed. This experimental model is crucial as it removes the confounding influence of endogenous catecholamines, allowing for the direct measurement of the drug's stimulatory capacity. In these studies, this compound demonstrated an intrinsic activity (IA) of 0.7 relative to the full agonist isoproterenol, signifying a substantial, but not maximal, ability to stimulate the receptor.[4]

The β1-Adrenergic Signaling Cascade: this compound's Point of Intervention

β1-adrenoceptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Activation of this pathway leads to a cascade of events culminating in increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). This compound interacts with this pathway by binding to the same orthosteric site as endogenous catecholamines but induces a conformational change in the receptor that is less efficient at activating Gs protein and subsequent adenylyl cyclase stimulation.

Pharmacokinetic Profile

The disposition of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to determining its dosing regimen and potential for drug-drug interactions. While comprehensive pharmacokinetic data for this compound in healthy volunteers is limited due to its discontinued development, studies in specific populations and data from similar beta-blockers provide valuable insights.

Absorption & Bioavailability: Orally administered. Studies on the related beta-blocker Celiprolol showed a non-linear increase in the area under the curve (AUC) with increasing doses, suggesting saturable absorption or first-pass metabolism. [5] Distribution: As with most beta-blockers, this compound would be expected to distribute to various tissues. The volume of distribution for other beta-blockers varies widely depending on their lipophilicity.

Metabolism & Excretion: The precise metabolic pathways for this compound are not well-documented. Beta-blockers are typically metabolized by the liver (e.g., propranolol, metoprolol) or excreted unchanged by the kidneys (e.g., atenolol), with some having balanced clearance (e.g., bisoprolol). [1]A study in uremic patients would be necessary to determine if dose adjustments are needed in renal impairment.

Drug-Drug Interactions: A key study in healthy subjects demonstrated no significant pharmacokinetic interaction between this compound and Digoxin. This is an important finding, as Digoxin is frequently co-prescribed in heart failure, and a lack of interaction simplifies therapeutic management.

Clinical Development and Rationale

The Therapeutic Hypothesis in Heart Failure

The rationale for using a beta-blocker with ISA in chronic heart failure (CHF) was built on a compelling, albeit ultimately debated, concept. In CHF, chronic elevation of sympathetic tone, while initially compensatory, becomes maladaptive, leading to cardiac remodeling, increased arrhythmias, and disease progression.

Pure beta-blockers, while proven to be beneficial in the long term, can acutely worsen symptoms in decompensated patients by significantly reducing heart rate and contractility. The hypothesis for this compound was that its mild agonist activity (ISA) would provide a "sympathetic safety net," maintaining cardiac output at rest, while its antagonist activity would protect the heart from the damaging surges of catecholamines during physical or emotional stress. This was intended to make beta-blocker therapy safer and more tolerable, especially during initiation.

Clinical Trial Evidence and Discontinuation

This compound's safety was demonstrated in short-term trials. In a study of patients with moderate heart failure, it was well-tolerated, did not induce bradycardia or arrhythmias, and had a side-effect profile comparable to placebo. [1]It even improved the quality of life and work capacity in a subset of patients with ischemic cardiomyopathy. [1] Despite these promising early results and advancement to Phase III trials for hypertension and myocardial ischemia, its development was halted. The specific reasons for this decision have not been publicly detailed by Sanofi. However, the discontinuation can be contextualized within the evolving landscape of cardiovascular medicine:

-

Efficacy of Pure Antagonists: Large-scale mortality trials (e.g., CIBIS-II, MERIT-HF) firmly established the life-saving benefits of pure beta-blockers like bisoprolol and metoprolol in heart failure. It is possible this compound failed to show non-inferiority or superiority to these established agents.

-

Shifting Paradigm on ISA: The therapeutic view on ISA has evolved. For some conditions, particularly secondary prevention after myocardial infarction and in tachyarrhythmias, the partial agonist activity is now considered potentially detrimental as it may not provide sufficient cardiac protection. [6]3. Commercial Viability: The cardiovascular drug market is highly competitive. A new agent must demonstrate a clear and substantial advantage in efficacy, safety, or cost-effectiveness to displace existing standards of care.

Conclusion

This compound represents a sophisticated pharmacological concept—a state-dependent modulator of the β1-adrenoceptor. Its profile as a partial agonist with significant intrinsic sympathomimetic activity and β1-selectivity was designed to offer a safer alternative to conventional beta-blockade, particularly in the fragile heart failure population. Preclinical and early clinical data supported its unique hemodynamic profile of blunting exercise-induced tachycardia without compromising resting cardiac function.

However, the ultimate discontinuation of its development underscores the immense challenges in translating a novel pharmacological mechanism into a clinically superior therapeutic. It serves as an important case study for drug developers, illustrating that a compelling hypothesis and favorable short-term safety data do not always culminate in a successful new medicine, especially in a field with effective and well-established standards of care. The story of this compound remains a valuable chapter in the ongoing scientific narrative of beta-adrenoceptor modulation.

References

-

Cocco, G., Alfiero, R., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 38-42. Available at: [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Available at: [Link]

-

Hicks, P. E., Cavero, I., Manoury, P., Lefevre-Borg, F., & Langer, S. Z. (1987). Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. The Journal of Pharmacology and Experimental Therapeutics, 242(3), 1025-1034. Available at: [Link]

-

Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. The Journal of Clinical Hypertension, 4(5), 345-351. Available at: [Link]

-

Ishikura, F., et al. (2012). Acute Effects of Beta-Blocker With Intrinsic Sympathomimetic Activity on Stress-Induced Cardiac Dysfunction in Rats. Journal of Cardiology Cases, 6(4), e111-e114. Available at: [Link]

-

Chatterjee, S. (2015). What are the disadvantages of beta blockers which have Intrinsic sympathomimetic activity in their clinical uses?. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Available at: [Link]

-

Jaillon, P. (1990). Relevance of intrinsic sympathomimetic activity for beta blockers. The American Journal of Cardiology, 66(8), 21C-24C. Available at: [Link]

-

Deranged Physiology. (2020). Beta-blockers. Available at: [Link]

-

Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British Journal of Pharmacology, 178(21), 4349-4364. Available at: [Link]

-

Hosie, J., & Scott, A. K. (1989). A Pharmacokinetic Evaluation of Celiprolol in Healthy Elderly Volunteers. Journal of Clinical Pharmacology, 29(10), 943-947. Available at: [Link]

-

Patsnap Synapse. (n.d.). This compound Hydrochloride. Available at: [Link]

-

Wikipedia. (n.d.). This compound. Available at: [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Available at: [Link]

-

Grokipedia. (n.d.). This compound. Available at: [Link]

-

Cocco, G., Alfiero, R., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 38-42. Available at: [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Available at: [Link]

Sources

- 1. An evaluation of the safety of the beta-modulator this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Events After Discontinuation of β-Blockers in Patients Without Heart Failure Optimally Treated After Acute Myocardial Infarction: A Cohort Study on the French Healthcare Databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacokinetic evaluation of celiprolol in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of Cicloprolol Binding Affinity: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the in vitro methodologies used to characterize the binding affinity of Cicloprolol, a selective β1-adrenergic receptor antagonist with partial agonist properties. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural details but also the scientific rationale underpinning the experimental design, ensuring a robust and reproducible approach to data generation.

Introduction: The Pharmacological Profile of this compound

This compound is a β-adrenergic receptor antagonist characterized by its selectivity for the β1 subtype and a notable intrinsic sympathomimetic activity (ISA), or partial agonism.[1][2] This dual-action profile—acting as an antagonist in the presence of high catecholamine levels and as a partial agonist at basal sympathetic tone—made it a compound of interest for cardiovascular conditions such as hypertension and heart failure, although it was never brought to market.[3][4]

Understanding the binding affinity of a drug candidate like this compound to its target receptor is a cornerstone of preclinical drug development. Binding affinity, typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), dictates the concentration range at which the drug will exert its therapeutic effects and is a key determinant of its potency and potential for off-target effects. This guide will detail the essential in vitro assays for accurately determining these critical parameters for this compound.

Foundational Principles of In Vitro Binding Assays

The core principle of an in vitro binding assay is to measure the direct interaction between a ligand (this compound) and its receptor (β1-adrenergic receptor) in a controlled environment. This is typically achieved using preparations of cell membranes that contain the receptor of interest. The choice of assay technology depends on several factors, including the availability of specific reagents, desired throughput, and the type of data required (e.g., endpoint affinity vs. real-time kinetics).

The Importance of Receptor Source and Preparation

The quality and consistency of the receptor source are paramount for reliable binding data. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human β1-adrenergic receptor are the preferred systems.[5] This approach ensures a high and reproducible receptor density, minimizing variability between experiments.

Rationale: Using a recombinant cell line overexpressing a specific receptor subtype (e.g., β1) allows for the precise characterization of the drug's interaction with that single target, avoiding the confounding presence of other receptor subtypes found in native tissues.

A detailed protocol for preparing cell membranes is provided in the "Experimental Protocols" section. The fundamental steps involve cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction containing the transmembrane receptors.

Key Methodologies for this compound Binding Affinity Determination

Two primary methodologies are exceptionally well-suited for characterizing the binding affinity of small molecules like this compound to G-protein coupled receptors (GPCRs) such as the β1-adrenergic receptor: Radioligand Binding Assays and Fluorescence Polarization Assays.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions.[6] They are considered the gold standard for determining binding affinity.[6] These assays can be conducted in two main formats:

-

Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.

-

Competition Assays: Used to determine the inhibitory constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a known radioligand from the receptor.

Causality in Experimental Choices:

-

Choice of Radioligand: For the β-adrenergic system, common radioligands include [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.[5] For β1-selective studies, [3H]-CGP 12177 is a hydrophilic antagonist that is particularly useful.[7][8] Its hydrophilicity reduces non-specific binding to lipids and plasticware, leading to a better signal-to-noise ratio.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. This is followed by washing with ice-cold buffer to remove unbound radioligand.[9]

The workflow for a typical competition radioligand binding assay is illustrated below.

Fluorescence Polarization (FP) Assays: A Non-Radioactive Alternative

Fluorescence Polarization (FP) is a homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.[10][11]

-

Principle: A small, fluorescently labeled tracer molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When bound to a large receptor protein, its rotation is slowed, and the emitted light remains highly polarized.[12]

Causality in Experimental Choices:

-

Assay Format: FP assays are typically run in a competitive format where unlabeled this compound competes with a fluorescently labeled ligand for binding to the β1-adrenergic receptor.[10]

-

Advantages: The primary advantage of FP is its non-radioactive nature and "mix-and-read" format, which eliminates the need for separation steps and is amenable to high-throughput screening.[10]

-

Limitations: The development of a suitable fluorescent ligand with appropriate binding affinity and spectral properties is crucial. Also, interference from colored or fluorescent compounds in a screening library can be a challenge.[13]

Below is a diagram illustrating the principle of a competitive FP assay.

Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful affinity constants.

-

IC50 Determination: For competition assays, the primary result is the IC50 value, which is the concentration of the unlabeled ligand (this compound) that inhibits 50% of the specific binding of the labeled ligand. This is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Ki Calculation: The IC50 value is dependent on the concentration of the labeled ligand used in the assay. Therefore, it is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the free radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation provides a more absolute measure of affinity that is independent of assay conditions.

-

-

pA2 Value: For antagonists, the pA2 value is another measure of potency, defined as the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist.[14][15] It is a functional measure of affinity.

Quantitative Data for this compound Binding Affinity

While extensive peer-reviewed data on the direct binding affinity (Ki or Kd) of this compound is limited, functional antagonism studies provide valuable insights into its potency. The following table includes a literature-derived pA2 value and illustrative Ki values for comparison.

| Parameter | Receptor Subtype | Value | Method | Source |

| pA2 | β1 (Guinea Pig Atria) | ~7.8 | Functional Antagonism | [1] (inferred) |

| Ki (Illustrative) | β1 (Human, Recombinant) | 15 nM | Radioligand Competition Assay | Illustrative |

| Ki (Illustrative) | β2 (Human, Recombinant) | 450 nM | Radioligand Competition Assay | Illustrative |

| Selectivity Ratio (β2/β1) | - | 30 | - | Illustrative |

Note: The Ki values and selectivity ratio are provided for illustrative purposes to demonstrate how data would be presented. The pA2 value is inferred from a study describing this compound as equipotent to Xamoterol, which had a reported pA2 of 7.8 in the same preparation.[1]

Experimental Protocols

Protocol 1: Membrane Preparation from CHO-β1 Cells

Objective: To prepare a crude membrane fraction enriched with β1-adrenergic receptors from cultured CHO cells.

-

Cell Culture and Harvest: Culture CHO cells stably expressing the human β1-adrenergic receptor to ~90% confluency. Harvest the cells by scraping into ice-cold phosphate-buffered saline (PBS).

-

Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes on ice.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C until use.

Protocol 2: Competition Radioligand Binding Assay

Objective: To determine the Ki of this compound for the β1-adrenergic receptor.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

CHO-β1 membrane preparation (typically 10-20 µg of protein per well)

-

Increasing concentrations of this compound (e.g., 10-11 M to 10-5 M)

-

A fixed concentration of [3H]-CGP 12177 (approximately at its Kd, e.g., 0.5 nM)

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Conclusion

The in vitro determination of binding affinity is an indispensable step in the characterization of any new chemical entity. For a compound with a nuanced pharmacological profile like this compound, a β1-selective antagonist with partial agonism, a meticulous and well-validated approach is crucial. Radioligand binding assays remain the gold standard for their sensitivity and direct measurement of interaction, while fluorescence polarization offers a high-throughput, non-radioactive alternative. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible binding data that is essential for informed decision-making in the drug discovery and development pipeline.

References

-

Cavero, I., et al. (1987). Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. Journal of Pharmacology and Experimental Therapeutics, 242(3), 1025–1034. [Link]

-

Baker, J.G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]

-

McCaffrey, P. M., et al. (1988). Studies of the Agonist and Antagonist Activity of this compound in Man. European Journal of Clinical Pharmacology, 34(6), 569–575. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Kaumann, A. J., & Molenaar, P. (2008). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology, 153(5), 938–948. [Link]

-

Muzzin, P., et al. (1992). Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177. FEBS Letters, 298(2-3), 162-164. [Link]

-

Kaumann, A. J. (1996). Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 415-425. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Ruffolo Jr, R. R., et al. (1991). In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats. Journal of Pharmacology and Experimental Therapeutics, 259(3), 1243–1250. [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]

-

Imbs, J. L., et al. (1987). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. Journal of Cardiovascular Pharmacology, 10 Suppl 2, S10-S15. [Link]

-

Slideshare. (2015, November 18). Pa2 determination. [Link]

-

Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Retrieved from [Link]

-

Staehelin, M., et al. (1983). CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells. The Journal of Biological Chemistry, 258(6), 3496–3502. [Link]

-

Frishman, W. H. (1998). Relevance of intrinsic sympathomimetic activity for beta blockers. American Journal of Cardiology, 82(10A), 15T-18T. [Link]

-

Kállay, Z., et al. (1991). Evaluation of 3H-CGP 12177 and 3H-DHA binding to beta 2-adrenoceptors of rat reticulocytes by means of affinity spectra. Journal of Receptor Research, 11(6), 909-917. [Link]

-

BellBrook Labs. (2023, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(2), 167–176. [Link]

-

BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

-

Medić, B., et al. (2007). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Basic & Clinical Pharmacology & Toxicology, 101(5), 337-340. [Link]

-

Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

-

KnowledgeDose. (2019, August 23). Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). [Link]

-

Silke, B., et al. (1987). Haemodynamic Dose-Response Actions of this compound in Left Ventricular Dysfunction Due to Ischaemic Heart Disease. International Journal of Cardiology, 17(2), 127–136. [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

-

Cocco, G., et al. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 38–42. [Link]

-

Grilliat, J. P., et al. (1987). [Demonstration in healthy volunteers of the partial agonist effect of a cardioselective beta-blocker, this compound]. Thérapie, 42(6), 519-524. [Link]

-

YouTube. (2021, January 17). Determination of pA2 value of Antagonists - Part1. [Link]

-

Slideshare. (2018, May 14). pA2 value, Schild plot and pD2 values- applications in pharmacology. [Link]

-

Sciencing. (2022, March 24). How To Calculate PA2 Value. [Link]

-

Christini, D. J., et al. (2022). An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. British Journal of Pharmacology, 179(18), 4449–4465. [Link]

-

BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. [Link]

-

Sykes, D. A., & Charlton, S. J. (2021). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. Pharmacology Research & Perspectives, 10(1), e00978. [Link]

-

Fitos, I., & Visy, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

-

Warne, T., et al. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. Nature, 469(7329), 241–244. [Link]

-

Wignall, C., et al. (1989). Pharmacokinetics and safety of this compound in uraemic patients. British Journal of Clinical Pharmacology, 28(5), 577–581. [Link]

-

Patsnap. (n.d.). β1-adrenergic receptor. Retrieved from [Link]

-

Kemp, B. A., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. PLoS ONE, 18(9), e0291185. [Link]

-

Balerio, G. N., et al. (2007). Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats. Clinical and Experimental Pharmacology and Physiology, 34(4), 346–352. [Link]

-

Johansson, K. J., et al. (1988). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Journal of Pharmacy and Pharmacology, 40(2), 133-135. [Link]

Sources

- 1. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the agonist and antagonist activity of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of the safety of the beta-modulator this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Demonstration in healthy volunteers of the partial agonist effect of a cardioselective beta-blocker, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 3H-CGP 12177 and 3H-DHA binding to beta 2-adrenoceptors of rat reticulocytes by means of affinity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pa2 determination | PPTX [slideshare.net]

- 15. sciencing.com [sciencing.com]

Cicloprolol's intricate dance with cardiac electrophysiology: a technical guide for the research professional

This guide provides an in-depth exploration of the cardiac electrophysiological effects of cicloprolol, a compound distinguished by its unique pharmacological profile as a cardioselective beta-1 partial agonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its mechanisms and the experimental frameworks required for its comprehensive evaluation.

Deciphering the Dual Identity of this compound: A Beta-1 Partial Agonist

This compound occupies a unique space in cardiovascular pharmacology. It is a cardioselective beta-1 adrenergic receptor antagonist, yet it possesses intrinsic sympathomimetic activity (ISA)[1]. This dualistic nature means that this compound can act as both a beta-blocker and a mild beta-agonist. The prevailing level of sympathetic tone dictates its dominant effect. In states of high adrenergic discharge, such as during exercise, this compound acts as an antagonist, attenuating the effects of elevated norepinephrine and epinephrine levels[1][2]. Conversely, at rest or in conditions of low sympathetic tone, its partial agonist properties manifest, providing a baseline level of beta-1 receptor stimulation[1]. This characteristic is thought to protect the heart from excessive stimulation while maintaining a degree of sympathetic support[1].

This nuanced mechanism of action suggests that this compound may offer a safer profile in certain patient populations, such as those with moderate heart failure, where traditional beta-blockade could be detrimental[1]. Short-term studies have indicated that this compound does not induce bradycardia or arrhythmias in these patients[1].

The Ripple Effect: this compound's Influence on Cardiac Electrophysiology

The electrophysiological properties of the heart are governed by the coordinated opening and closing of various ion channels, which collectively shape the cardiac action potential[3][4]. As a beta-1 partial agonist, this compound is poised to modulate these fundamental processes.

The Beta-1 Adrenergic Receptor Signaling Cascade

To comprehend the electrophysiological impact of this compound, it is essential to first understand the downstream consequences of beta-1 adrenergic receptor modulation. Activation of these Gs-protein coupled receptors triggers a signaling cascade that ultimately influences cardiac ion channel function[5][6].

Figure 2: Integrated experimental workflow for cardiac electrophysiology assessment.

In Vitro and Ex Vivo Methodologies

Objective: To directly measure the effects of this compound on specific cardiac ion channels (e.g., ICa,L, IK, INa) in isolated cardiomyocytes.

Protocol:

-

Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., adult rabbit, guinea pig).

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and record the current of interest (e.g., a step depolarization to activate L-type calcium channels).

-

Baseline Recording: Record baseline currents in the absence of the drug.

-

This compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding changes in ion channel currents.

-

Agonist/Antagonist Challenge: To dissect the partial agonist versus antagonist effects, apply this compound in the presence and absence of a beta-agonist (e.g., isoproterenol).

-

Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics.

Causality: This technique provides the most direct evidence of drug-channel interactions and is crucial for understanding the molecular basis of this compound's electrophysiological effects.

Objective: To determine the effect of this compound on the morphology and duration of the cardiac action potential.

Protocol:

-

Cell Preparation: Use isolated cardiomyocytes.

-

Current-Clamp Configuration: Establish a current-clamp recording configuration.

-

Pacing: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Baseline APD Measurement: Record baseline action potentials and measure APD at 50% and 90% repolarization (APD50 and APD90).

-

This compound Application: Apply this compound and re-measure APD.

-

Rate-Dependence: Investigate the effects of this compound on APD at different pacing frequencies to assess its rate-dependent properties.

Causality: This assay integrates the effects on multiple ion channels and provides a clear picture of how this compound alters the overall repolarization process.

In Vivo Methodologies

Objective: To assess the effects of this compound on cardiac rhythm and conduction intervals in a whole-animal model.

Protocol:

-

Animal Model: Utilize a suitable animal model (e.g., mouse, rabbit, dog) instrumented for continuous ECG recording (telemetry is ideal).

-

Baseline ECG: Record baseline ECGs to establish normal intervals (PR, QRS, QT).

-

Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, oral).

-

ECG Monitoring: Continuously monitor the ECG for changes in heart rate and conduction intervals.

-

Exercise Challenge: Subject the animals to a standardized exercise protocol to evaluate the effects of this compound on the ECG during high sympathetic tone.

-

Data Analysis: Analyze changes in ECG parameters and assess for the presence of any arrhythmias.

Causality: This provides a holistic view of the drug's effects in a physiological context, including the influence of the autonomic nervous system.

Objective: To evaluate the pro- or anti-arrhythmic potential of this compound.

Protocol:

-

Animal Preparation: Anesthetize an appropriate animal model and insert a catheter with pacing and recording electrodes into the heart.

-

Pacing Protocol: Deliver a series of programmed electrical stimuli (e.g., S1-S2 protocol) to the atria or ventricles to assess refractory periods and arrhythmia inducibility.

-

Baseline Assessment: Determine the baseline vulnerability to arrhythmias.

-

This compound Administration: Administer this compound and repeat the PES protocol.

-

Endpoint: Assess whether this compound increases or decreases the threshold for inducing arrhythmias.

Causality: This is a critical step in preclinical safety assessment, providing insights into the potential for this compound to either suppress or promote cardiac arrhythmias.

Future Directions and Unanswered Questions

While the pharmacological profile of this compound provides a strong basis for predicting its cardiac electrophysiological effects, several key questions remain to be addressed through dedicated experimental investigation:

-

What are the precise, concentration-dependent effects of this compound on the major cardiac potassium currents (IKr, IKs, IK1)?

-

How does the partial agonist activity of this compound modulate the electrophysiology of cardiac pacemaker cells in the sinoatrial node?

-

In the context of specific cardiac pathologies, such as long QT syndrome or ischemic heart disease, does the unique profile of this compound offer therapeutic advantages over traditional beta-blockers?

Answering these questions will require a concerted research effort employing the advanced experimental techniques outlined in this guide. Such studies will not only refine our understanding of this compound but also contribute to the broader knowledge of how partial agonism at beta-1 adrenergic receptors can be leveraged for therapeutic benefit in cardiovascular disease.

References

-

Cocco, G., Alfiero, R., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical cardiology, 15(1), 38–42. [Link]

-

Alila Medical Media. (2017). Cardiac Action Potential, Animation. YouTube. [Link]

-

Uncha. (2021). Cardiac action Potential and Effects of Antiarrthymic Drugs. YouTube. [Link]

-

Koufah, K., & Tadeo, G. (2000). The effects of intrinsic sympathomimetic activity on beta-blocker efficacy for treatment of neurocardiogenic syncope. Pacing and clinical electrophysiology : PACE, 23(4 Pt 1), 514–518. [Link]

-

Mol, E., de Bie, M. K., van der Wall, E. E., & Schalij, M. J. (2007). Effect of beta-blockers on the relation between QT-interval and heart rate in exercise ECG. Netherlands heart journal : monthly journal of the Netherlands Society of Cardiology and the Netherlands Heart Foundation, 15(2), 55–60. [Link]

-

Silke, B., Hollyhead, A., & Taylor, S. H. (1985). Haemodynamic Dose-Response Actions of this compound in Left Ventricular Dysfunction Due to Ischaemic Heart Disease. Journal of cardiovascular pharmacology, 7(5), 897–902. [Link]

-

Jamie, H., Kilian, G., Dyason, K., & Milne, P. J. (2002). The Effect of the Isomers of cyclo(Trp-Pro) on Heart and Ion-Channel Activity. Journal of pharmacy and pharmacology, 54(12), 1659–1665. [Link]

-

Shabetai, R. (1990). Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure. Cardiology, 77(5), 357–366. [Link]

-

Frishman, W. H. (1988). Beta blockers with intrinsic sympathomimetic activity. The American journal of cardiology, 61(1), 1H–5H. [Link]

-

Medscape. (2024). Normal Electrocardiography (ECG) Intervals. Medscape. [Link]

-

Taylor & Francis. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Taylor & Francis. [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). CVPharmacology. [Link]

-

CVPharmacology. (n.d.). Cardiac Action Potentials. CVPharmacology. [Link]

-

Warne, T., et al. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. Nature, 469(7329), 241–244. [Link]

-

Roepke, T. K., & Abbott, G. W. (2006). Pharmacogenetics and cardiac ion channels. Vascular pharmacology, 44(2), 90–106. [Link]

-

Ponsonnaille, J., et al. (1987). [Study of electrophysiological effects of betaxolol]. Annales de cardiologie et d'angeiologie, 36(3), 149–153. [Link]

-

Patsnap. (2024). What are β1-adrenergic receptor agonists and how do they work?. Patsnap Synapse. [Link]

-

ECG Learning Center. (n.d.). 4. Abnormalities in the ECG Measurements. ECG Learning Center. [Link]

-

LITFL. (n.d.). Atrial Flutter - ECG Library Diagnosis. LITFL. [Link]

Sources

- 1. An evaluation of the safety of the beta-modulator this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haemodynamic dose-response actions of this compound in left ventricular dysfunction due to ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pharmacogenetics and cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 6. What are β1-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

Cicloprolol: A Framework for Early-Stage Research and Therapeutic Potential Analysis

An In-depth Technical Guide for Researchers

Foreword: The landscape of beta-adrenoceptor antagonists is well-established, yet the clinical utility of agents with nuanced pharmacological profiles remains an area of active investigation. Cicloprolol, a selective β1-adrenoceptor antagonist with significant partial agonist activity (also known as intrinsic sympathomimetic activity or ISA), represents such a molecule.[1][2] Though its development was discontinued, its unique mechanism—acting as an agonist under low sympathetic tone and an antagonist during high sympathetic drive—presents a compelling rationale for re-evaluation in modern therapeutic contexts.[1][3] This guide provides a comprehensive, technically-grounded framework for early-stage research to rigorously characterize this compound and explore its therapeutic potential.

Part 1: Foundational Pharmacological Fingerprinting (In Vitro)

The initial and most critical phase of research is to establish a precise and reproducible pharmacological profile of this compound at the molecular level. This involves quantifying its interaction with target receptors and elucidating the functional consequences of that binding. The goal is to move beyond qualitative descriptions and generate robust quantitative data that will inform all subsequent stages of research.

Core Objective: Defining Receptor Affinity and Selectivity

The foundational step is to determine the binding affinity (Ki) of this compound for its primary target, the β1-adrenoceptor, as well as its affinity for β2 and α-adrenoceptors to build a comprehensive selectivity profile. Radioligand binding assays remain the gold standard for this purpose due to their direct measurement of ligand-receptor interaction.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Rationale: This assay quantifies the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity from the receptor. This provides a direct measure of target engagement.

-

Step-by-Step Methodology:

-

Source Material: Prepare membrane fractions from cell lines stably expressing human β1, β2, and α1-adrenoceptors (e.g., HEK293 or CHO cells). This ensures a high density of the target receptor and a clean system for analysis.

-

Assay Setup: In a multiwell plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 for β-receptors, [³H]-prazosin for α1-receptors).

-

Competitive Displacement: Add increasing concentrations of unlabeled this compound to the wells.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[5] The filters trap the membranes with the bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

Table 1: Projected Data Summary for this compound Binding Affinity

| Target Receptor | Radioligand | This compound Ki (nM) | Reference Compound | Reference Ki (nM) | Selectivity Ratio (β2/β1) |

| Human β1-Adrenoceptor | [³H]-CGP 12177 | TBD | Metoprolol | TBD | TBD |

| Human β2-Adrenoceptor | [³H]-CGP 12177 | TBD | Propranolol | TBD | |

| Human α1-Adrenoceptor | [³H]-prazosin | TBD | Prazosin | TBD |

TBD: To Be Determined experimentally. This table serves as a template for data organization.

Core Objective: Quantifying Functional Activity and Intrinsic Sympathomimetic Activity (ISA)

Binding affinity does not describe the functional outcome. This compound is a partial agonist, meaning it both blocks full agonists and weakly stimulates the receptor itself.[3][6] A functional assay is required to quantify both of these properties.

Experimental Protocol: cAMP Accumulation Assay

-

Rationale: β-adrenergic receptors are canonically coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7] Measuring cAMP levels provides a direct readout of receptor activation or blockade.

-

Step-by-Step Methodology:

-

Cell Culture: Use whole cells expressing the β-adrenoceptor subtype of interest (e.g., CHO-β1).

-

Antagonist Mode:

-

Pre-incubate cells with a range of this compound concentrations.

-

Stimulate the cells with a fixed concentration (EC80) of a full agonist, such as isoproterenol.

-

Lyse the cells and quantify intracellular cAMP using a validated method (e.g., HTRF, ELISA).

-

Analysis: Determine the IC50 of this compound for blocking the agonist-induced response.

-

-

Agonist (ISA) Mode:

-

Incubate cells with a range of this compound concentrations alone.

-

Quantify intracellular cAMP.

-

Analysis: Determine the EC50 and Emax for this compound's stimulatory effect. The Emax, expressed as a percentage of the response to a full agonist like isoproterenol, is the quantitative measure of its ISA.

-

-

Diagram 1: Workflow for In Vitro Pharmacological Characterization

Caption: this compound's dual role in the β1-adrenergic signaling pathway.

Part 3: Evaluating Systemic Effects and Therapeutic Hypotheses (In Vivo)

The final phase of early-stage research involves administering this compound to living animals to understand its integrated effects on the cardiovascular system and to test specific therapeutic hypotheses. [8][9]

Core Objective: Characterize In Vivo Hemodynamic Profile

A key question is how this compound's ISA translates to whole-animal physiology. Does it maintain resting heart rate and blood pressure better than non-ISA beta-blockers? [10]Telemetry provides the most reliable method for this assessment.

Experimental Protocol: Radiotelemetry in Conscious, Freely Moving Rodents

-

Rationale: Anesthetized animal models can significantly alter cardiovascular reflexes and sympathetic tone. Using telemetry in conscious, unrestrained animals provides the most clinically relevant data on a drug's true hemodynamic effects. [11]

-

Step-by-Step Methodology:

-

Transmitter Implantation: Surgically implant a telemetry transmitter (e.g., DSI) into the abdominal aorta or carotid artery of rats for blood pressure measurement and place ECG leads for heart rate.

-

Recovery: Allow animals to fully recover from surgery (typically 7-10 days) to ensure stable baseline readings.

-

Baseline Recording: Record baseline blood pressure, heart rate, and activity over a 24-hour period.

-

Drug Administration: Administer this compound via the desired clinical route (e.g., oral gavage). Administer vehicle to a control group.

-

Data Acquisition: Continuously monitor and record hemodynamic parameters for at least 24 hours post-dosing to capture the full pharmacokinetic and pharmacodynamic profile.

-

Stress Test (Optional): After determining the primary effects, a subset of animals can be challenged with a sympathomimetic agent (e.g., isoproterenol) or a stressor (e.g., restraint stress) to evaluate this compound's efficacy under high sympathetic drive.

-

Data Analysis: Analyze changes from baseline in heart rate and blood pressure, comparing the this compound group to the vehicle control.

-

Core Objective: Test a Primary Therapeutic Hypothesis

This compound's profile suggests it could be beneficial in conditions where maintaining a degree of cardiac output is desirable. [2]A relevant disease model should be chosen to test this.

Potential Therapeutic Model: Heart Failure

-

Rationale: While some beta-blockers are a cornerstone of heart failure therapy, their negative inotropic effects can be limiting. [12]this compound's ISA might provide necessary cardiac support while still blocking the deleterious effects of chronic sympathetic overstimulation. [3]A study in patients with moderate heart failure showed this compound was safe and did not negatively impact cardiac function. [1]* Model: A well-established model, such as coronary artery ligation-induced myocardial infarction in rats, can be used to induce chronic heart failure.

-

Evaluation: After the development of heart failure (confirmed by echocardiography), animals would be treated chronically with this compound. Key endpoints would include:

-

Serial Echocardiography: To measure changes in left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.

-

Hemodynamic Assessment: Using telemetry or terminal catheterization to measure cardiac function under load.

-

Biomarkers: Measuring plasma levels of NT-proBNP.

-

Histology: Assessing cardiac fibrosis and myocyte hypertrophy.

-

Conclusion

This structured research plan provides a robust pathway for the comprehensive early-stage evaluation of this compound. By systematically progressing from molecular target engagement to ex vivo tissue function and finally to in vivo systemic effects, this framework is designed to generate a high-quality data package. The resulting profile will enable a definitive, evidence-based decision on whether the unique pharmacology of this compound warrants further investment and potential re-entry into clinical development for specific, well-defined therapeutic indications.

References

-

Title: An evaluation of the safety of the beta-modulator this compound in chronic heart failure Source: European Heart Journal URL: [Link]

-

Title: this compound Hydrochloride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

-

Title: Studies of the Agonist and Antagonist Activity of this compound in Man Source: European Journal of Clinical Pharmacology URL: [Link]

-

Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CVPharmacology.com URL: [Link]

-

Title: Predicting in vivo cardiovascular properties of β-blockers from cellular assays Source: The FASEB Journal URL: [Link]

-

Title: this compound - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Comparative effects of atenolol and this compound on cardiac performance in coronary heart disease Source: Journal of the American College of Cardiology URL: [Link]

-

Title: Beta blockers with intrinsic sympathomimetic activity Source: The American Journal of Cardiology URL: [Link]

-

Title: Cardiovascular disease models: A game changing paradigm in drug discovery and screening Source: Biomaterials URL: [Link]

-

Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: Exam-related Beta Blocker Use: A Comparative Study of Preclinical and Clinical Medical Students Source: ResearchGate URL: [Link]

-

Title: Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells Source: Journal of Immunology Research URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: Methods in Molecular Biology URL: [Link]

-

Title: Relevance of intrinsic sympathomimetic activity for beta blockers Source: The American Journal of Cardiology URL: [Link]

-

Title: Receptor Binding Assays Source: MilliporeSigma URL: [Link]

-

Title: Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

-

Title: Clinical Effectiveness of Beta-Blockers in Heart Failure: Findings From the OPTIMIZE-HF Registry Source: Journal of the American College of Cardiology URL: [Link]

-

Title: In vivo models of cardiac diseases: application to drug development and screening Source: Expert Opinion on Drug Discovery URL: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Comparative effects of atenolol and this compound on cardiac performance in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of the safety of the beta-modulator this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Clinical Effectiveness of Beta-Blockers in Heart Failure: Findings From the OPTIMIZE-HF Registry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Intrinsic Sympathomimetic Activity of Cicloprolol

Abstract